4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
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Overview
Description
4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
One common method involves the reaction of 4-bromobenzoyl chloride with 4-phenyl-1,3-thiazol-2-ylmethanamine in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Scientific Research Applications
4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide include:
4-chloro-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
4-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide: This compound has a methyl group on the thiazole ring, which can influence its chemical properties and interactions with biological targets.
4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide: This compound has an acetamide group instead of a benzamide group, which may alter its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13BrN2OS |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-bromo-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-13(7-9-14)17(21)19-10-16-20-15(11-22-16)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21) |
InChI Key |
PUMHWCUQNQAHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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